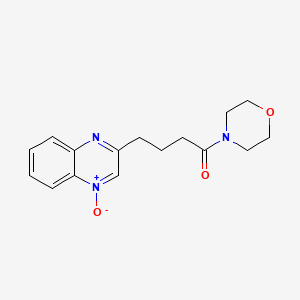
1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one is a synthetic organic compound that features a morpholine ring and a quinoxaline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one typically involves the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Attachment of the Butanone Chain: The butanone chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinoxaline ring is replaced by a butanone derivative.
Introduction of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the butanone chain is replaced by morpholine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the quinoxaline or morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group could yield a carboxylic acid, while reduction could yield an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its potential as a pharmaceutical agent.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: The compound could be used in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one would depend on its specific biological activity. Potential mechanisms could include:
Molecular Targets: The compound could interact with specific proteins, enzymes, or receptors in the body.
Pathways Involved: The compound could modulate specific signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one: Similar compounds could include other quinoxaline derivatives or morpholine-containing compounds.
Comparison: Compared to other similar compounds, this compound may have unique properties, such as increased stability, enhanced biological activity, or improved solubility.
Propiedades
Número CAS |
65224-43-3 |
|---|---|
Fórmula molecular |
C16H19N3O3 |
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
1-morpholin-4-yl-4-(4-oxidoquinoxalin-4-ium-2-yl)butan-1-one |
InChI |
InChI=1S/C16H19N3O3/c20-16(18-8-10-22-11-9-18)7-3-4-13-12-19(21)15-6-2-1-5-14(15)17-13/h1-2,5-6,12H,3-4,7-11H2 |
Clave InChI |
DUXPLBYVYQMXHM-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)CCCC2=NC3=CC=CC=C3[N+](=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate](/img/structure/B14473181.png)



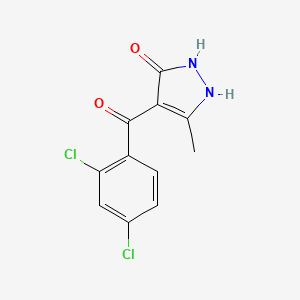
![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
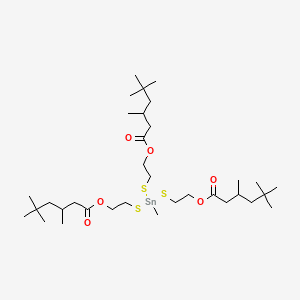
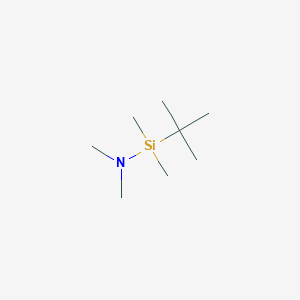
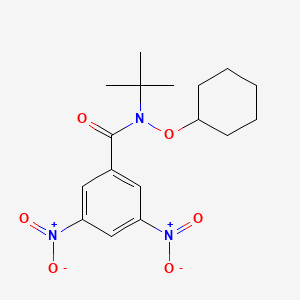
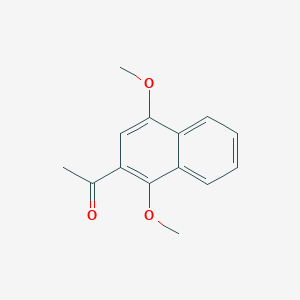

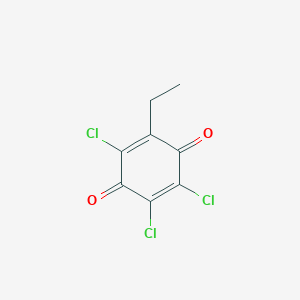
![Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester](/img/structure/B14473257.png)
